Desmethylcitalopram

Pharmacokinetics Metabolite Profiling Therapeutic Drug Monitoring

Desmethylcitalopram is the primary active N-demethylated metabolite of citalopram, essential as a certified reference standard for impurity profiling (USP/Ph. Eur. threshold ≤0.3%), therapeutic drug monitoring (TDM) assay calibration, and forensic confirmation. With distinct pharmacokinetics—including a longer half-life and 9.5-fold greater CYP2D6 inhibition—citalopram standards cannot substitute. This racemic compound ensures regulatory compliance for ANDA/NDA submissions and batch release testing.

Molecular Formula C19H19FN2O
Molecular Weight 310.4 g/mol
CAS No. 62498-67-3
Cat. No. B1219260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylcitalopram
CAS62498-67-3
Synonymsmonodesmethylcitalopram
monodesmethylcitalopram monohydrochloride
monodesmethylcitalopram oxalate
Molecular FormulaC19H19FN2O
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
InChIInChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3
InChIKeyPTJADDMMFYXMMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylcitalopram (CAS 62498-67-3): Core Pharmacological and Analytical Reference Standard Profile for Procurement


Desmethylcitalopram, also referred to as N-desmethylcitalopram or norcitalopram, is the primary active N-demethylated metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI) citalopram [1]. It is a racemic compound that retains significant affinity for the human serotonin transporter (SERT) and is consequently a critical analyte in pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology [2]. As an essential reference standard, it is utilized for the identification and quantification of citalopram metabolite profiles in biological matrices, and it is also a specified impurity in citalopram drug substance and finished product analyses .

Why Procurement of Desmethylcitalopram Reference Standard Requires Specification Beyond Citalopram and Escitalopram


Generic substitution between citalopram, its enantiomerically pure S-enantiomer (escitalopram), and their common metabolites is analytically and pharmacologically invalid. Desmethylcitalopram exhibits distinct pharmacokinetic properties, including a significantly longer elimination half-life and different clearance rates compared to its parent compound, citalopram [1]. Furthermore, its affinity for the serotonin transporter, while similar to citalopram, is not identical and its profile against off-targets like the norepinephrine transporter is not fully characterized, making it impossible to use citalopram data as a direct surrogate [2]. For analytical purposes, using a citalopram reference standard cannot substitute for the required metabolite standard; such substitution fails to meet regulatory guidelines for method validation, system suitability testing, or impurity profiling, where a certified desmethylcitalopram material is mandatory for accurate quantification [3].

Quantitative Comparative Evidence: Desmethylcitalopram Differentiation from Citalopram and Escitalopram


Pharmacokinetic Differentiation: Extended Half-Life and Enantiomer-Specific Clearance of Desmethylcitalopram

In healthy human subjects, the elimination half-life of the R-enantiomer of desmethylcitalopram is substantially longer than that of the parent drug. Specifically, at steady-state following multiple doses of racemic citalopram, the terminal half-life for R-desmethylcitalopram was reported to be approximately 47 ± 11 hours, compared to 35 ± 4 hours for S-citalopram and an estimated 30-35 hours for the parent racemic mixture [1]. This extended residence time directly impacts steady-state plasma concentration ratios and therapeutic drug monitoring interpretations.

Pharmacokinetics Metabolite Profiling Therapeutic Drug Monitoring

Pharmacodynamic Selectivity Profile: SERT Affinity of Desmethylcitalopram Relative to Citalopram

Competition binding assays using human serotonin transporter (SERT) demonstrate that desmethylcitalopram retains significant affinity for the primary target, but it is approximately 8-fold less potent than its parent compound, citalopram. The reported IC50 value for desmethylcitalopram at the human SERT is 104 nM, compared to 13 nM for citalopram [1]. This difference in intrinsic potency is crucial when interpreting in vivo activity, where the metabolite contributes to overall pharmacological effect despite lower affinity due to its higher plasma concentrations.

Pharmacodynamics Transporter Binding In Vitro Pharmacology

CYP Enzyme-Mediated Drug Interaction Potential: Differentiated Inhibitory Profile of Desmethylcitalopram

Desmethylcitalopram exhibits a distinct cytochrome P450 (CYP) inhibition profile compared to its parent compound. In vitro studies using human liver microsomes show that citalopram is a weak inhibitor of CYP2D6 with a Ki of approximately 19 µM, whereas desmethylcitalopram is a substantially more potent inhibitor of the same enzyme, with a Ki of approximately 2 µM [1]. This near 10-fold difference in inhibitory potency implies that desmethylcitalopram may contribute disproportionately to clinically relevant drug-drug interactions involving CYP2D6 substrates, despite being a metabolite.

Drug-Drug Interactions Cytochrome P450 Metabolism

Regulatory Impurity Classification: Desmethylcitalopram as a Specified Impurity in Pharmacopoeial Monographs

Desmethylcitalopram is explicitly listed as a specified impurity in official pharmacopoeial monographs for citalopram drug substance and drug products. For instance, the United States Pharmacopeia (USP) monograph for Citalopram Hydrobromide includes 'Citalopram Related Compound D' (Desmethylcitalopram) with a defined acceptance criterion . The European Pharmacopoeia (Ph. Eur.) similarly lists it as 'Impurity B' with a specified limit of not more than 0.3% in the active pharmaceutical ingredient [1]. This regulatory designation mandates the procurement and use of a certified desmethylcitalopram reference standard for any batch release or stability testing of citalopram-containing products.

Pharmaceutical Analysis Impurity Profiling Quality Control

High-Value Research and Industrial Applications for Desmethylcitalopram Reference Standards


Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetic Studies

Desmethylcitalopram is essential for accurate TDM assays due to its distinct and extended pharmacokinetic profile compared to citalopram [1]. A validated LC-MS/MS method requires a certified desmethylcitalopram reference standard to calibrate the assay and quantify patient plasma levels, ensuring that the sum of parent drug and active metabolite is correctly interpreted for dose adjustment and toxicity assessment [2].

Pharmaceutical Quality Control and Impurity Testing for Citalopram API

As a specified impurity in USP and Ph. Eur. monographs, desmethylcitalopram reference standard is mandatory for the release testing of every batch of citalopram active pharmaceutical ingredient (API) and its finished drug products. Quantitative HPLC or UPLC analysis against this standard verifies that the impurity level is below the 0.3% threshold, ensuring batch compliance and patient safety [3].

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

Given the 9.5-fold higher inhibitory potency of desmethylcitalopram for CYP2D6 compared to citalopram, its inclusion is critical in in vitro reaction phenotyping and DDI prediction models [4]. Researchers must use pure desmethylcitalopram to assess its specific contribution to the metabolic inhibition profile of citalopram, avoiding the mischaracterization of risk that would occur if only the parent drug were tested.

Forensic Toxicology and Postmortem Analysis

In forensic casework, the detection of desmethylcitalopram in biological matrices (e.g., blood, urine) provides crucial confirmatory evidence of citalopram exposure and aids in distinguishing between acute and chronic ingestion patterns. The metabolite's longer half-life makes it a more persistent biomarker than the parent drug, and its quantification requires a dedicated, certified reference standard to meet evidentiary standards [2].

Technical Documentation Hub

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